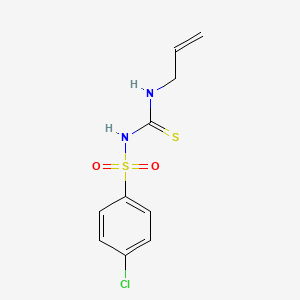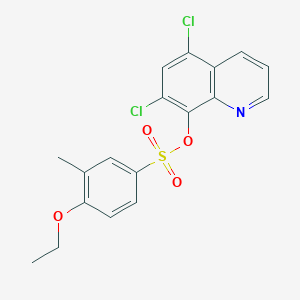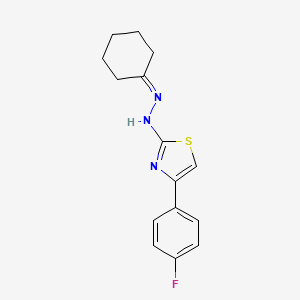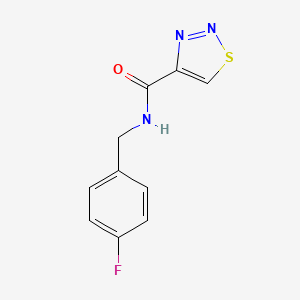![molecular formula C21H13FN2O3 B12204106 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B12204106.png)
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core, a pyridine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the fluorophenyl group and the pyridine carboxamide moiety. Key steps include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Formation of the Pyridine Carboxamide: The final step involves the coupling of the chromenone-fluorophenyl intermediate with a pyridine carboxylic acid derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, while the pyridine carboxamide moiety can facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide: Similar in structure but with a phenoxy group instead of a fluorophenyl group.
2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one: Similar chromenone core but lacks the pyridine carboxamide moiety.
Uniqueness
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is unique due to its combination of a chromenone core, a fluorophenyl group, and a pyridine carboxamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H13FN2O3 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H13FN2O3/c22-17-6-2-1-5-15(17)20-11-18(25)16-10-14(7-8-19(16)27-20)24-21(26)13-4-3-9-23-12-13/h1-12H,(H,24,26) |
InChI Key |
KKIJCNAGYQEAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12204023.png)
![(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine](/img/structure/B12204030.png)


![10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12204060.png)
![4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12204068.png)


![diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B12204080.png)
![1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B12204089.png)
![(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12204093.png)
![1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-({1-[(oxolan-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)ethan-1-one](/img/structure/B12204097.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12204099.png)
![1'-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B12204100.png)
